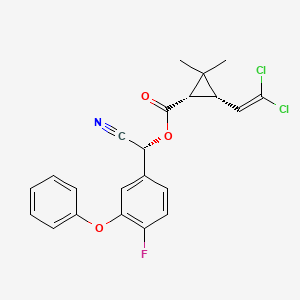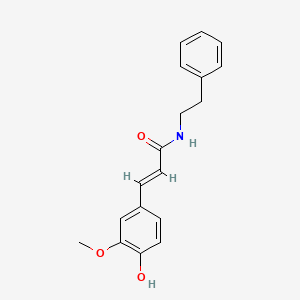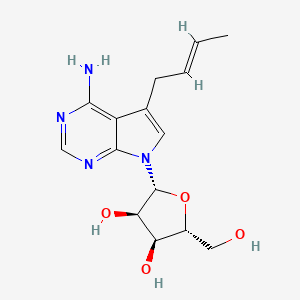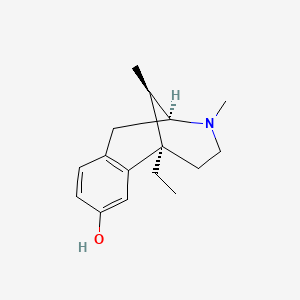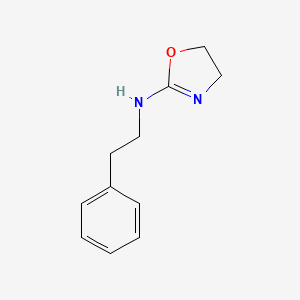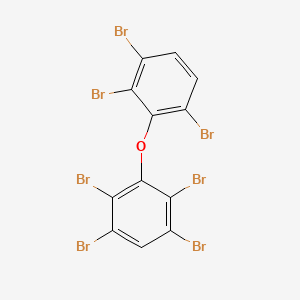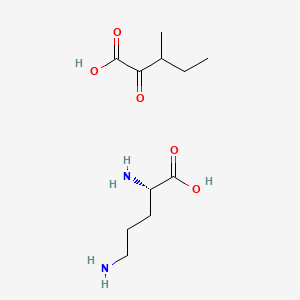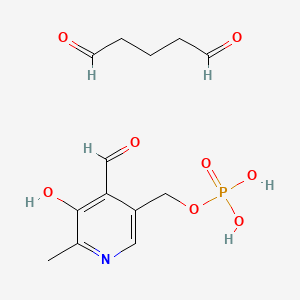![molecular formula C12H14BrFN2O5 B12721273 5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione CAS No. 73149-18-5](/img/structure/B12721273.png)
5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 356697, also known as Poly-D-Lysine, is a synthetic polymer widely used in cell culture applications. It enhances cell adhesion and protein absorption by altering surface charges on the culture substrate. This compound is particularly beneficial in promoting cell adhesion, differentiation, and neurite outgrowth, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poly-D-Lysine is synthesized through the polymerization of D-lysine, an enantiomer of the naturally occurring amino acid L-lysine. The polymerization process involves the use of specific catalysts and reaction conditions to achieve the desired molecular weight and properties. The reaction typically occurs in an aqueous solution at controlled temperatures and pH levels to ensure optimal polymer formation .
Industrial Production Methods: In industrial settings, Poly-D-Lysine is produced using large-scale polymerization reactors. The process involves the precise control of reaction parameters, including temperature, pH, and catalyst concentration, to achieve consistent product quality. The resulting polymer is then purified and processed into various forms, such as coatings for cell culture plates .
Analyse Des Réactions Chimiques
Types of Reactions: Poly-D-Lysine primarily undergoes reactions related to its functional groups, such as amine and carboxyl groups. These reactions include:
Oxidation: Poly-D-Lysine can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized derivatives back to their original form.
Substitution: The amine groups in Poly-D-Lysine can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of Poly-D-Lysine, as well as substituted derivatives with various functional groups .
Applications De Recherche Scientifique
Poly-D-Lysine has a wide range of scientific research applications, including:
Chemistry: Used as a coating material to enhance the adhesion of cells and proteins on various substrates.
Biology: Promotes cell adhesion, differentiation, and neurite outgrowth in cell culture studies.
Medicine: Supports the survival and growth of primary neurons in culture, making it valuable in neurological research.
Mécanisme D'action
Poly-D-Lysine enhances cell adhesion and protein absorption by altering the surface charges on the culture substrate. The positively charged amine groups in Poly-D-Lysine interact with the negatively charged cell membranes and proteins, promoting their attachment to the substrate. This interaction supports cell adhesion, differentiation, and neurite outgrowth, making Poly-D-Lysine an essential tool in cell culture applications .
Comparaison Avec Des Composés Similaires
Poly-L-Lysine: Another synthetic polymer with similar properties but derived from the L-lysine enantiomer.
Collagen: A natural protein that also promotes cell adhesion and growth but with different molecular properties.
Fibronectin: A glycoprotein that enhances cell adhesion and migration in a manner similar to Poly-D-Lysine.
Uniqueness of Poly-D-Lysine: Poly-D-Lysine is unique due to its synthetic origin, which ensures consistent quality and the absence of biological impurities. Unlike natural polymers such as collagen and fibronectin, Poly-D-Lysine does not introduce biological activity or impurities into the cell culture environment, making it a preferred choice for many research applications .
Propriétés
Numéro CAS |
73149-18-5 |
|---|---|
Formule moléculaire |
C12H14BrFN2O5 |
Poids moléculaire |
365.15 g/mol |
Nom IUPAC |
5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14BrFN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7?,8?,10-/m1/s1 |
Clé InChI |
VYLTYUOOSXBYHS-NPDIDSPYSA-N |
SMILES isomérique |
CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)Br)CF)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Br)CF)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




